2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
Description
2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester (CAS: 2096341-80-7) is a boronic ester derivative featuring a fluorine atom at the 3-position of the phenyl ring and an N-ethylaminomethyl substituent at the 2-position. The pinacol ester group stabilizes the boronic acid, enhancing its shelf life and reactivity in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZMCQJGOPXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids in the active sites of enzymes, leading to inhibition of their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target enzymes involved in various biochemical pathways.
Receptors: It may interact with receptors to modulate their activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(N-Diethylamino)methyl-4-fluorophenylboronic Acid, Pinacol Ester (CAS: 2377609-50-0) The fluorine is at the 4-position instead of the 3-position, and the substituent is a bulkier diethylaminomethyl group. The diethylamino group may also enhance solubility in non-polar solvents compared to the target compound .
- 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic Acid, Pinacol Ester (CAS: 2121512-58-9) The dimethylaminocarbonyl group introduces a strong EWG, making the boronic ester less nucleophilic than the ethylaminomethyl-substituted target compound. This difference could limit its utility in reactions requiring nucleophilic boron intermediates .
- 3-(Dimethylamino)phenylboronic Acid, Pinacol Ester Lacks the fluorine atom and ethylaminomethyl group. The dimethylamino group offers less functionalization flexibility compared to ethylaminomethyl .
Reactivity in Cross-Coupling Reactions
2-Chloro-3-fluoro-4-formylphenylboronic Acid, Pinacol Ester (CAS: 2121514-29-0)
- 4-Aminophenylboronic Acid, Pinacol Ester (CAS: 191171-55-8) The primary amino group at the 4-position provides strong electron donation, reducing boronic ester reactivity. In contrast, the ethylaminomethyl group in the target compound balances electron donation and steric accessibility .
Functionalization Potential
- 3-(t-Butyldimethylsilyloxy)-5-Methylphenylboronic Acid, Pinacol Ester (CAS: 1218789-84-4) The silyl ether group serves as a protecting group for hydroxyl functionalities, which is absent in the target compound. The ethylaminomethyl group in the target compound allows for direct derivatization (e.g., alkylation, acylation) without requiring deprotection steps .
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-boronic Acid, Pinacol Ester (CAS: AS56484) The trifluoromethyl-pyrazole moiety introduces a heterocyclic structure, which may enhance binding to biological targets. The target compound’s ethylaminomethyl group offers a simpler route for post-coupling modifications .
Data Tables
Table 1. Structural and Electronic Comparison
| Compound Name | Substituents | Fluorine Position | Key Reactivity Traits |
|---|---|---|---|
| Target Compound | 2-(N-Ethylaminomethyl), 3-F | 3 | Balanced EWG/EDG; functionalizable |
| 3-(N-Diethylamino)methyl-4-F (CAS:2377609-50-0) | 4-F, diethylaminomethyl | 4 | Higher solubility, reduced steric |
| 2-F-3-(dimethylaminocarbonyl) (CAS:2121512-58-9) | 3-F, dimethylaminocarbonyl | 3 | Strong EWG; lower nucleophilicity |
Biological Activity
2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biological molecules, making them valuable in drug discovery and development. This article explores the biological activity of this specific compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
- IUPAC Name : 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid pinacol ester
- Molecular Formula : C13H18B F N O3
- Molecular Weight : 251.10 g/mol
The biological activity of 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid pinacol ester is primarily attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with diols and amino acids. This property is crucial for its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus preventing substrate access.
- Targeting Protein Interactions : By modulating protein-protein interactions, this compound can influence signaling pathways critical for cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, a study demonstrated that compounds similar to 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid exhibited cytotoxic effects on various cancer cell lines, suggesting that they may induce apoptosis through the activation of caspases and other apoptotic pathways.
Antimicrobial Properties
Another area of investigation includes the antimicrobial activity of this compound. Preliminary results indicate that it possesses significant antibacterial properties against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis.
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Enzyme Inhibition | Binding to active sites of enzymes |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated various phenylboronic acid derivatives for their anticancer properties. The results showed that compounds with similar structures to 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid had IC50 values in the low micromolar range against breast cancer cell lines.
-
Case Study on Antimicrobial Efficacy :
- Research conducted at a leading university focused on the antimicrobial efficacy of boronic acids. The study found that 2-(N-Ethylaminomethyl)-3-fluorophenylboronic acid demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Q & A
Q. Key Considerations :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Yield Optimization : Pre-activation of the aryl halide with catalyst and base improves efficiency .
Basic: How is the compound characterized to confirm structural integrity and purity?
Answer :
Primary Methods :
NMR Spectroscopy :
- ¹H NMR : Identifies ethylaminomethyl (-CH₂-NH-CH₂CH₃) and fluorine-substituted aromatic protons.
- ¹³C NMR : Confirms boronic ester linkage (C-B coupling ~30–40 ppm).
- ¹⁹F NMR : Detects fluorine environment (δ ≈ -110 to -120 ppm for meta-fluorine).
- ¹¹B NMR : Boron signal at δ ≈ 30–35 ppm for pinacol esters.
Purity Analysis :
Q. Example Data :
| Technique | Expected Signal | Reference Shift |
|---|---|---|
| ¹¹B NMR | Pinacol B-O | δ 30–35 ppm |
| ¹⁹F NMR | Aromatic F | δ -115 ppm |
Advanced: What are the stability challenges during storage and handling?
Q. Answer :
- Moisture Sensitivity : Boronic esters hydrolyze in aqueous or humid conditions, forming boronic acids.
- Storage : Sealed containers under inert gas (N₂/Ar) at room temperature. Desiccants (e.g., silica gel) are recommended.
- Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox conditions for sensitive reactions .
Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?
Q. Answer :
- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity of the boronic ester, accelerating transmetalation in Suzuki-Miyaura couplings.
- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring coupling at ortho/para positions.
- Case Study : Fluorinated phenylboronates exhibit 10–20% faster reaction rates compared to non-fluorinated analogs in Pd-catalyzed couplings .
Advanced: What are its potential applications in medicinal chemistry or targeted therapies?
Q. Answer :
- Proteasome Inhibitors : Boronic acids are key in bortezomib-like drugs targeting cancer cells.
- Boron Neutron Capture Therapy (BNCT) : Fluorine enhances tissue specificity; the boronic acid moiety concentrates ¹⁰B isotopes for localized radiation.
- Bioconjugation : The ethylaminomethyl group enables covalent binding to biomolecules (e.g., antibodies) for drug delivery .
Advanced: How to optimize coupling reactions using this boronic ester with challenging substrates?
Answer :
Methodological Adjustments :
- Catalyst Screening : PdCl₂(Amphos)₂ for electron-deficient aryl partners.
- Solvent : Toluene/ethanol (3:1) for sterically hindered substrates.
- Additives : LiCl (1–2 equiv) enhances solubility of intermediates.
- Monitoring : Real-time HPLC-MS to track byproduct formation.
Q. Case Example :
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| 2-Bromopyridine | PdCl₂(dppf) | 85 |
| 4-Nitrochlorobenzene | Pd(OAc)₂/XPhos | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
